molecular formula C18H17N3O2 B2371124 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide CAS No. 1111020-70-2

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

Cat. No. B2371124
M. Wt: 307.353
InChI Key: MINFFBABBBLCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide” is a compound that belongs to the quinazoline and quinazolinone class of heterocyclic compounds . These compounds are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the use of benzoxazinone derivatives as intermediates . For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one can be prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which include compounds structurally similar to 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound showed potent analgesic and anti-inflammatory activities and displayed only mild ulcerogenic potential (Alagarsamy et al., 2015).

Anticancer Potential

  • A new derivative of the quinazolinone family exhibited potent cytotoxic activity against several human cancer cell lines and displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).

Anticonvulsant Activities

  • N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl) derivatives, related to the chemical structure of interest, were synthesized and evaluated for anticonvulsant activities. Among them, certain compounds showed promising activity in both maximal electroshock and pentylenetetrazole tests, indicating their potential as anticonvulsant agents (Kothayer et al., 2019).

Antihistaminic Activity

  • A series of compounds containing N-heteryl moieties, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antihistaminic activity using the isolated guinea pig ileum method. Their activity correlated with structural and electronic features (Rao & Reddy, 1994).

Molecular Docking Studies

  • In a study, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, a compound related to the chemical of interest, was evaluated using molecular docking studies. The results indicated potential inhibitory activity against BRCA2 complex, suggesting its relevance in cancer research (El-Azab et al., 2016).

Antimicrobial Activity

  • New quinazoline derivatives, structurally similar to the compound , were synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains (Desai et al., 2007).

Future Directions

The future directions for research on “2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINFFBABBBLCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide

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